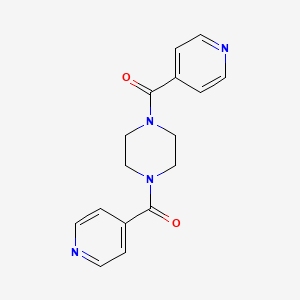![molecular formula C25H28N4O2 B5519118 1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)
1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" incorporates elements from biphenyl, pyrazole, and piperazine families, suggesting a multifaceted approach to chemical synthesis and application potential. The integration of these groups is indicative of a targeted synthesis approach aiming at specific chemical properties or biological activities.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, Mekky et al. (2020) demonstrated the synthesis of bis(pyrazole-benzofuran) hybrids, which involve 1,3-dipolar cycloaddition and subsequent reactions with hydrazine hydrate and phenyl hydrazine, showcasing the complexity and precision required in synthesizing similar compounds (Mekky & Sanad, 2020).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray diffraction and NMR spectroscopy. The precise arrangement of atoms within the molecule defines its chemical reactivity and interaction with biological targets. For instance, Sanjeevarayappa et al. (2015) characterized similar compounds using LCMS, 1H NMR, and X-ray diffraction, providing insights into the molecular geometry and electronic structure that influence the compound's chemical and physical properties (Sanjeevarayappa et al., 2015).
科学的研究の応用
Synthesis and Biological Activity
1-(3-Biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone is a compound that belongs to a class of chemicals with potential applications in various biological activities. The synthesis of similar compounds involves complex chemical reactions that can produce a variety of derivatives with potential antibacterial and cytotoxic properties. For instance, compounds with piperazine linkers and pyrazole derivatives have shown significant efficacy against bacterial biofilms and MurB inhibitors, suggesting their potential application in combating resistant bacterial strains and infections (Ahmed E. M. Mekky, S. Sanad, 2020). Moreover, these compounds' synthesis processes offer insights into the design and development of novel therapeutics targeting specific biological pathways.
Pharmacological Potential
The structural features of 1-(3-Biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone and its analogs are of particular interest due to their potential pharmacological applications. Piperazine and pyrazole cores are common in molecules with significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of these structural motifs into novel compounds could lead to the discovery of new drugs with enhanced efficacy and selectivity for specific biological targets. Research on similar molecules has demonstrated their potential in inhibiting crucial bacterial enzymes and reducing biofilm formation, which is a significant concern in treating bacterial infections (Ahmed E. M. Mekky, S. Sanad, 2020).
Molecular Interaction Studies
Understanding the molecular interactions of compounds like 1-(3-Biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone with biological targets is crucial for drug development. Studies involving molecular docking and interaction analysis with specific receptors or enzymes can provide valuable insights into the compound's mechanism of action. For example, research on similar compounds targeting cannabinoid receptors has shed light on the structural requirements for binding and activity, offering a pathway to designing more effective and selective drugs (J. Shim et al., 2002).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its intended use and how well it performs in that role. If it shows promise, for example, as a drug, further studies might be conducted to optimize its properties, study its mechanism of action in more detail, and assess its safety and efficacy in clinical trials .
特性
IUPAC Name |
5-butyl-4-(2-methylpyrazole-3-carbonyl)-1-(3-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-4-12-22-17-28(21-13-8-11-20(16-21)19-9-6-5-7-10-19)24(30)18-29(22)25(31)23-14-15-26-27(23)2/h5-11,13-16,22H,3-4,12,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOIMRAEYTWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CC=NN2C)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)
![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)
![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)
![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)
![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)
![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)
![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)
![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)